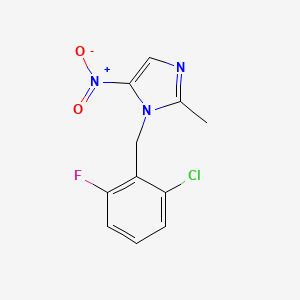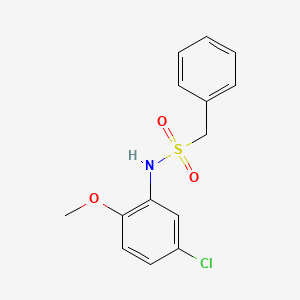
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound with potential applications in scientific research. The compound is also known as CFBN or CB1954 and has been studied for its ability to selectively kill cancer cells.
Mechanism of Action
The mechanism of action of CFBN involves the activation of the compound by nitroreductase, which generates toxic metabolites that cause DNA damage and ultimately cell death. The selective activation of CFBN in cancer cells makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CFBN has been shown to have a potent cytotoxic effect on cancer cells, while having minimal effects on healthy cells. The compound has been studied in various cancer models, including breast cancer, lung cancer, and glioblastoma.
Advantages and Limitations for Lab Experiments
One major advantage of CFBN is its selectivity towards cancer cells, which allows for targeted cancer treatment. However, the activation of CFBN requires the presence of nitroreductase, which may limit its effectiveness in certain cancer types. Additionally, the synthesis of CFBN is complex and requires specialized equipment and expertise.
Future Directions
Several future directions for CFBN research include the development of more efficient synthesis methods, the identification of alternative activation mechanisms, and the optimization of CFBN-based cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFBN and its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of CFBN involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chemical reactions to obtain pure CFBN.
Scientific Research Applications
CFBN has been studied extensively for its potential use in cancer treatment. The compound is activated by an enzyme called nitroreductase, which is found in higher levels in cancer cells compared to healthy cells. Upon activation, CFBN generates toxic metabolites that selectively kill cancer cells.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-14-5-11(16(17)18)15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKVGYYZVUPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)

![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
